2-Bromo-3-nitropyridine-4-amine is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 218.008 g/mol. This compound features a bromine atom, a nitro group, and an amino group attached to a pyridine ring, which contributes to its unique chemical properties. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Due to the lack of specific data, it is advisable to handle 2-bromo-3-nitropyridine-4-amine with caution, assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations for nitroaromatic compounds:
The chemical behavior of 2-Bromo-3-nitropyridine-4-amine is characterized by its ability to undergo various reactions, including:
2-Bromo-3-nitropyridine-4-amine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various diseases. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that 2-Bromo-3-nitropyridine-4-amine may also possess such activities.
The synthesis of 2-Bromo-3-nitropyridine-4-amine typically involves several steps:
2-Bromo-3-nitropyridine-4-amine serves various applications in:
Studies on the interactions of 2-Bromo-3-nitropyridine-4-amine have revealed its potential effects on biological systems. Research indicates that it may interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy. Additionally, investigations into its binding affinity with various receptors suggest that it could play a role in modulating biological pathways relevant to disease treatment.
Several compounds share structural similarities with 2-Bromo-3-nitropyridine-4-amine. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Bromo-5-nitropyridin-4-amine | CHBrNO | 0.70 |
2-Amino-5-bromo-4-methyl-3-nitropyridine | CHBrNO | 0.71 |
2,6-Dibromo-3-methoxy-5-nitropyridine | CHBrNO | 0.70 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in their specific functional groups and biological activities. The unique combination of bromine, nitro, and amino groups in 2-Bromo-3-nitropyridine-4-amine contributes to its distinct reactivity and potential applications in medicinal chemistry.